4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol
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Overview
Description
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol is a chemical compound that features a phenol group attached to a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-1H-1,2,4-triazole under specific conditionsThis method is efficient and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. These processes often utilize metal-free conditions to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways. The triazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)phenol
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 3-nitro-1H-1,2,4-triazol-1-yl derivatives
Uniqueness
4-(3-methyl-1H-1,2,4-triazol-1-yl)phenol is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to other triazole derivatives .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(3-methyl-1,2,4-triazol-1-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-10-6-12(11-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |
InChI Key |
WVUZLRQIWWGTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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